molecular formula C6H3ClN2OS B11908132 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 56844-43-0

2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B11908132
CAS No.: 56844-43-0
M. Wt: 186.62 g/mol
InChI Key: JVPPHJMCGXAADJ-UHFFFAOYSA-N
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Description

2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 2-position and a keto group at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophene-3-carboxylic acid with urea to form thieno[2,3-D]pyrimidine-4(3H)-one, followed by chlorination using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of palladium-catalyzed carbonylation reactions has been proposed for the synthesis of substituted thieno[2,3-D]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.

    Oxidation and Reduction: The keto group at the 4-position can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted thieno[2,3-D]pyrimidin-4(3H)-one derivatives.

    Electrophilic Substitution: Halogenated or nitrated derivatives.

    Oxidation and Reduction: Corresponding alcohols or ketones.

Scientific Research Applications

2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis . This inhibition can lead to antimicrobial and anticancer effects by disrupting essential metabolic pathways in microorganisms and cancer cells.

Comparison with Similar Compounds

  • 2,4-Dichlorothieno[2,3-D]pyrimidine
  • 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid
  • 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine

Comparison: 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 2,4-dichlorothieno[2,3-D]pyrimidine has two chlorine atoms, the presence of a single chlorine atom in this compound allows for selective nucleophilic substitution reactions .

Properties

IUPAC Name

2-chloro-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-6-8-4(10)3-1-2-11-5(3)9-6/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPHJMCGXAADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481262
Record name 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56844-43-0
Record name 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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